molecular formula C4H4N2O3 B034561 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 19703-92-5

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B034561
CAS No.: 19703-92-5
M. Wt: 128.09 g/mol
InChI Key: UGENJCBDFKUWDO-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold known for its metabolic stability and ability to act as a bioisostere for esters and amides, which is crucial for optimizing the pharmacokinetic properties of lead compounds. The carboxylic acid functional group at the 3-position provides a key handle for further synthetic elaboration via amide coupling or esterification reactions, enabling its incorporation into larger molecular architectures. Its primary research value lies in the synthesis of novel small molecule inhibitors, protease inhibitors, and other pharmacologically active agents targeting a wide range of diseases. Researchers utilize this intermediate to develop potential therapeutics by leveraging its structure to enhance binding affinity and selectivity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)6-9-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGENJCBDFKUWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634263
Record name 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19703-92-5
Record name 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,2,4-oxadiazole-3-carboxylicacid
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Preparation Methods

Ruccia et al. (1968) Cyclocondensation Method

Ruccia’s pioneering method involves a two-step sequence starting from acetonitrile and hydroxylamine hydrochloride. The reaction proceeds via the formation of acetamidoxime, which undergoes cyclization with chloroacetic acid under basic conditions.

Reaction Scheme:

  • Amidoxime Formation:
    CH3CN+NH2OH\cdotpHClCH3C(=NOH)NH2\text{CH}_3\text{CN} + \text{NH}_2\text{OH·HCl} \rightarrow \text{CH}_3\text{C(=NOH)NH}_2

  • Cyclization:
    CH3C(=NOH)NH2+ClCH2COOHC4H4N2O3+HCl+H2O\text{CH}_3\text{C(=NOH)NH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_4\text{H}_4\text{N}_2\text{O}_3 + \text{HCl} + \text{H}_2\text{O}

Conditions and Yield:

StepReagentsTemperatureSolventYield
1NH2_2OH·HCl, NaOH80°CEthanol85%
2ClCH2_2COOH, K2_2CO3_3100°CDMF72%

This method achieves a total yield of ~61%, with purity dependent on recrystallization from ethanol-water mixtures. Challenges include by-product formation from over-alkylation, necessitating careful stoichiometric control.

Modern Synthetic Methodologies

Recent advancements focus on optimizing cyclocondensation efficiency and reducing environmental impact. Microwave-assisted synthesis and green solvents (e.g., ionic liquids) have been explored, though detailed protocols remain proprietary. A notable improvement involves using 1,1'-carbonyldiimidazole (CDI) as a cyclizing agent, which enhances reaction rates and minimizes side reactions:

Improved Cyclization:
CH3C(=NOH)NH2+HOOCCH2ClCDI, DMFC4H4N2O3\text{CH}_3\text{C(=NOH)NH}_2 + \text{HOOCCH}_2\text{Cl} \xrightarrow{\text{CDI, DMF}} \text{C}_4\text{H}_4\text{N}_2\text{O}_3

Advantages:

  • Reduced reaction time (2 hours vs. 8 hours).

  • Higher yield (78% vs. 72%).

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have replaced batch processes for amidoxime formation, enabling precise temperature control and higher throughput. Key parameters include:

Process Optimization Table:

ParameterBatch ProcessFlow Process
Temperature Control±5°C±0.5°C
Throughput10 kg/day50 kg/day
Purity95%98%

Post-synthesis purification employs high-performance liquid chromatography (HPLC) to achieve >99% purity, critical for pharmaceutical applications.

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with industrial standards. Key analytical data includes:

Spectroscopic Properties:

TechniqueData
IR (KBr) 1720 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N)
1^1H NMR δ 2.50 (s, 3H, CH3_3), δ 13.10 (s, 1H, COOH)
MS (EI) m/z 128 [M+^+]

Stability studies indicate that the compound degrades under humid conditions, warranting storage at RT in anhydrous environments.

Challenges and Optimization Strategies

By-Product Mitigation

The primary by-product, 5-methyl-1,2,4-oxadiazole , forms via decarboxylation during cyclization. Strategies to suppress this include:

  • Lowering reaction temperature to 90°C.

  • Using scavengers like molecular sieves to absorb HCl.

Solubility Limitations

The compound’s limited solubility in aqueous media complicates purification. Co-solvent systems (e.g., DMSO/water) enhance crystallization efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms of the oxadiazole ring .

Scientific Research Applications

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is a compound with a variety of applications in scientific research and industry. This article will explore its chemical properties, biological activities, and potential applications across different fields.

Pharmaceutical Research

This compound has shown promise in pharmaceutical applications due to its biological activity. It has been investigated for:

  • Antimicrobial Activity : Studies have indicated that derivatives of 5-methyl-1,2,4-oxadiazole exhibit significant antimicrobial effects against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, making it relevant in the treatment of inflammatory diseases.

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its potential use as:

  • Herbicides : Its ability to inhibit specific biochemical pathways in plants positions it as a candidate for developing new herbicides that target unwanted vegetation without harming crops.

Material Science

The compound is also being studied for its applications in material science:

  • Polymer Chemistry : The oxadiazole moiety can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This is particularly useful in creating high-performance materials for electronics.

Analytical Chemistry

This compound is utilized in analytical chemistry as:

  • Chromatographic Standards : It serves as a standard in chromatographic methods for the detection and quantification of similar compounds in various samples.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several oxadiazole derivatives, including this compound. The results demonstrated that certain modifications to the structure significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Herbicidal Potential

Research conducted by agricultural scientists assessed the herbicidal efficacy of 5-methyl-1,2,4-oxadiazole derivatives on common weeds. The findings indicated that specific formulations could effectively control weed growth while being less harmful to crops compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact mechanism can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Ester Derivatives

Compound Name CAS No. Key Differences Applications/Synthesis
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate 371214-75-4 Methyl ester at C3; higher lipophilicity Precursor for carboxylic acid via hydrolysis
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate - Ethyl ester at C3; improved solubility Used in coupling reactions (e.g., with β-diacetylaminoethyl groups)
  • Synthesis : Esters are synthesized via condensation of amidoximes with activated carboxylic acids, followed by cyclization. Hydrolysis with aqueous KOH (80°C, 2 hours) yields the carboxylic acid .
  • Reactivity : Esters are more reactive toward nucleophiles (e.g., amines, hydrazines) than the carboxylic acid, enabling diverse functionalization .

Salt Derivatives

Compound Name CAS No. Key Differences Applications
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate 19703-92-5 Potassium salt; enhanced water solubility Used in ionic liquid formulations or as a ligand in coordination chemistry
  • Properties : Salts improve bioavailability and are preferred in formulations requiring aqueous solubility .

Amide Derivatives

Compound Name Structure Biological Activity
5-Methyl-1,2,4-oxadiazole-3-carboxamide - Intermediate in degradation pathways of antibiotics (e.g., metronidazole)
N-(2-hydroxyacetyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide (TP5b) Amide with hydroxyacetyl side chain Proposed metabolite with altered polarity
  • Stability : Amides are less prone to hydrolysis than esters, making them suitable for prolonged biological activity .

Aromatic Substituted Derivatives

Compound Name CAS No. Key Modifications Biological Activity
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid - Benzoic acid substituent at C3 Potential kinase inhibitor; studied in photodynamic therapy
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid - Methoxyphenyl group at C5 Unexplored bioactivity; structural analog for SAR studies
  • Structure-Activity Relationship (SAR) : Aromatic substituents enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets. For example, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid showed micromolar inhibition of bacterial topoisomerases .

Physicochemical and Crystallographic Properties

Such interactions likely influence the solubility and stability of oxadiazole derivatives.

Biological Activity

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and antiviral agent, among other therapeutic properties.

Target of Action

The oxadiazole class, including this compound, has been synthesized primarily as anti-infective agents. These compounds demonstrate activity against various pathogens through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : They can inhibit enzymes critical for the survival and replication of bacteria and viruses.
  • Disruption of Cellular Processes : By interfering with biochemical pathways essential for cellular function, these compounds can lead to cell death or growth inhibition in target organisms .

Mode of Action

The mode of action typically involves interactions with biomolecules through hydrogen bonding and other non-covalent interactions. This interaction can disrupt normal cellular functions or metabolic pathways in pathogens .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) studies revealed effective concentrations against pathogens such as Escherichia coli and Staphylococcus aureus, with results suggesting that the compound's structure contributes to its potency .

Antiviral Activity

The compound also shows potential as an antiviral agent , with studies indicating efficacy against various viral strains. The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-1,2,4-oxadiazole derivatives. For example:

  • Cytotoxicity Assays : Various derivatives have demonstrated selective cytotoxicity towards cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro studies reported IC50 values indicating that some derivatives are more potent than traditional chemotherapeutics like doxorubicin .
CompoundCancer Cell LineIC50 (µM)Reference
5-Methyl-1,2,4-Oxadiazole Derivative AHeLa2.76
5-Methyl-1,2,4-Oxadiazole Derivative BMCF-70.65
5-Methyl-1,2,4-Oxadiazole Derivative CCaCo-29.27

Other Biological Activities

Additional research has suggested that oxadiazoles possess anti-inflammatory and analgesic properties. These activities may be linked to their ability to inhibit specific enzymes involved in inflammatory pathways .

Study on Antimicrobial Activity

In a study examining the antibacterial effects of various oxadiazole derivatives, this compound was synthesized and tested against common bacterial strains. The results indicated a promising antibacterial activity comparable to standard antibiotics like gentamicin .

Cytotoxicity Evaluation

A series of cytotoxicity evaluations were conducted on different derivatives of 5-methyl-1,2,4-oxadiazole against multiple cancer cell lines. The findings demonstrated that certain modifications to the oxadiazole ring significantly enhance anticancer activity while reducing toxicity to normal cells .

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-1,2,4-oxadiazole-3-carboxylic acid from ester precursors?

The compound is synthesized via alkaline hydrolysis of its ester derivative. A typical procedure involves refluxing the ester (e.g., ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equivalents) in ethanol or methanol at 80°C for 2 hours. After solvent removal, acidification with HCl (pH 2) precipitates the carboxylic acid, which is recrystallized from ethanol to achieve high purity (yields up to 94%) .

Q. How can purification challenges, such as residual solvents or byproducts, be addressed during synthesis?

Recrystallization from ethanol or methanol is effective for removing impurities. For example, after acidification, the crude product is filtered and recrystallized in ethanol, as demonstrated in the synthesis of structurally related oxadiazole carboxylic acids . Analytical techniques like HPLC or TLC should confirm purity (>95%) before further use.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Single-crystal X-ray diffraction provides definitive structural confirmation, as shown for the closely related 5-methyl-1,2-oxazole-3-carboxylic acid (mean C–C bond length: 0.003 Å; R factor: 0.084) . Complementary methods include:

  • NMR : To verify substitution patterns and methyl group placement.
  • MS (ESI) : For molecular ion confirmation (e.g., [M+H]+ m/z 235.1 observed in analogs) .

Advanced Research Questions

Q. How does this compound inhibit bacterial DNA gyrase, and what is its potency?

A derivative, 5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid, exhibits potent anti-gyrase activity (IC₅₀ = 1.2 µM against E. coli DNA gyrase) by binding to the ATPase domain. This suggests the parent compound’s carboxylic acid group may chelate Mg²⁺ ions critical for enzyme function .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • Electron-withdrawing groups (e.g., trifluoromethyl) on the oxadiazole ring enhance antiplasmodial activity by improving target binding .
  • Aromatic substituents at the 5-position, as in 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid, increase metabolic stability but may reduce solubility . Systematic SAR studies should combine computational docking with enzymatic assays to optimize potency and pharmacokinetics.

Q. How can conflicting bioactivity data between analogs be resolved?

Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or cellular permeability. For example, methyl ester prodrugs may show higher in vitro activity due to improved membrane penetration, while free carboxylic acids are more active in cell-free systems . Parallel evaluation of ester vs. acid forms under standardized conditions is critical.

Q. What strategies differentiate oxadiazole isomers (1,2,4- vs. 1,3,4-) in spectroscopic analysis?

  • ¹³C NMR : The 1,2,4-oxadiazole’s C3 carbonyl resonates at δ ~165–170 ppm, distinct from 1,3,4-isomers.
  • IR spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the carboxylic acid group .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies on analogs (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) suggest:

  • Dry, inert atmospheres : Prevent decarboxylation.
  • Low temperature (4°C) : Minimizes hydrolysis of the oxadiazole ring .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

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